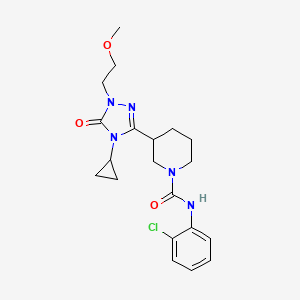![molecular formula C25H21ClN2O4 B2568829 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034551-68-1](/img/structure/B2568829.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic organic compound featuring unique structural elements including a xanthene core and an oxazepine ring. Its diverse functional groups enable it to engage in various chemical reactions, making it a valuable molecule in both theoretical and applied chemistry.
Mécanisme D'action
Target of Action
The compound belongs to the class of benzoxazepines . Benzoxazepines are known to exhibit anticonvulsant activities . They interact with various receptors in the nervous system, potentially altering the transmission of signals in the brain.
Pharmacokinetics
Like other benzoxazepines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its class, it may have effects on neuronal activity, potentially leading to changes in behavior or physiological responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide involves multiple steps. Starting from 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-3-one, a key intermediate, the process typically involves:
Alkylation with an ethylating agent to form the N-ethylated product.
Subsequent reaction with 9H-xanthene-9-carboxamide under conditions promoting amide bond formation. Common reagents include alkyl halides and amide coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
For industrial-scale production, process optimization focuses on high yield and purity while minimizing waste. Large-scale syntheses typically use batch reactors with precise control over temperature and pH, ensuring reproducibility and cost-efficiency. Solvent selection is also crucial, often favoring greener alternatives to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide undergoes various reactions:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazepine ring.
Substitution: Electrophilic aromatic substitution reactions are possible due to the chloro substituent.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: e.g., potassium permanganate, chromates.
Reducing agents: e.g., lithium aluminum hydride.
Substitution reagents: e.g., halogenated compounds, nitrating mixtures.
Major Products
The major products vary based on reaction conditions, but typically include modified oxazepine derivatives, which may retain or lose the chloro substituent depending on reaction specifics.
Applications De Recherche Scientifique
Chemistry
Catalysis: This compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: Used in the design of novel polymers and organic electronic materials.
Biology and Medicine
Pharmaceutical Development: Investigated for potential use in drug design due to its bioactive framework.
Biochemical Probes: Used in studying enzyme activity and interactions at the molecular level.
Industry
Dye Manufacturing:
Analytical Chemistry: Used as a standard or reagent in various analytical techniques.
Comparaison Avec Des Composés Similaires
Unique Features
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide stands out due to its specific combination of functional groups and structural complexity.
Similar Compounds
N-(2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4-yl)ethyl)-9H-xanthene-9-carboxamide: Lacks the 3-oxo group.
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine: A simpler structure without the xanthene carboxamide moiety.
In essence, this compound is a versatile compound with significant potential across various scientific fields, thanks to its complex structure and reactive functional groups.
Propriétés
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c26-17-9-10-20-16(13-17)14-28(23(29)15-31-20)12-11-27-25(30)24-18-5-1-3-7-21(18)32-22-8-4-2-6-19(22)24/h1-10,13,24H,11-12,14-15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVOQGADIHYFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione](/img/structure/B2568753.png)
![2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2568755.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2568758.png)
![2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2568759.png)





